molecular formula C17H18F2N2O2 B2478825 1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea CAS No. 1448123-64-5

1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea

Cat. No. B2478825
CAS RN: 1448123-64-5
M. Wt: 320.34
InChI Key: ZGMFFEZONIXYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of boronic acid or ester . Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Scientific Research Applications

Synthesis and Chemical Transformations

The chemical compound is part of a broader family of substances undergoing various synthesis and transformation processes. For instance, the synthesis of pyrimidine derivatives using ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea highlights the regioselective condensation processes. These derivatives undergo further transformations under more drastic conditions, cyclizing to form ethyl 4-polyfluoroalkyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, demonstrating the compound's potential in synthesizing pharmacologically relevant structures (Goryaeva et al., 2009).

Another example includes the development of a convenient protecting group for uridine ureido nitrogen, showcasing the compound's role in facilitating chemical transformations without affecting sensitive functional groups (Kurosu et al., 2021).

Biological Activities and Applications

Research into new substituted indoles using the compound as a precursor demonstrates its potential in generating bioactive molecules. These synthesized compounds have been tested for their effects on arterial blood pressure and analgesic activity in rats, suggesting possible therapeutic applications (Hishmat et al., 1992).

Furthermore, the directed lithiation of related urea derivatives has been studied, revealing the utility of such compounds in synthesizing substituted products with high yields. This indicates the chemical's versatility in organic synthesis and potential in drug development processes (Smith et al., 2013).

Analytical and Sensor Applications

The construction of a simple optical sensor for the rapid detection of urea in milk using air-stable lipid films with incorporated urease, demonstrates the chemical's utility in developing analytical tools. This approach highlights its application in food safety and quality assurance processes (Nikoleli et al., 2010).

Corrosion Inhibition

Studies on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions underline the compound's importance in industrial applications. These findings offer insights into the development of more effective corrosion inhibitors, contributing to material longevity and sustainability (Mistry et al., 2011).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c1-11-6-3-4-7-12(11)15(23-2)10-20-17(22)21-16-13(18)8-5-9-14(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMFFEZONIXYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea

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